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Compound of Interest

Compound Name: 2-Acetamido-6-methylbenzoic acid

CAS No.: 66232-41-5

Cat. No.: B2634211

Get Quote

Executive Summary
Target Molecule: N-Acetyl-6-methylanthranilic acid IUPAC Name: 2-Acetamido-6-
methylbenzoic acid Core Structure: Anthranilic acid scaffold with a methyl group at the C6

position and an N-acetylated amine at C2.[1] Primary Application: Intermediate in the synthesis

of quinazolinone alkaloids, bioactive heterocycles, and potentially as a ligand in coordination

chemistry.

This guide recommends a three-step linear pathway starting from 2-nitro-m-xylene. This route

avoids the regioselectivity issues inherent in the Hofmann rearrangement of 3-substituted

phthalimides and bypasses the blocked cyclization sites that prevent the use of the

Sandmeyer-isatin protocol.

Synthesis Pathway Overview[2]
Oxidation: 2-Nitro-m-xylene

2-Methyl-6-nitrobenzoic acid.
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Reduction: 2-Methyl-6-nitrobenzoic acid

6-Methylanthranilic acid.

Acetylation: 6-Methylanthranilic acid

N-Acetyl-6-methylanthranilic acid.

Retrosynthetic Analysis & Pathway Logic
The strategic disconnection focuses on the amide bond and the reduction of the nitro group,

tracing back to a commercially available nitro-xylene precursor.

N-Acetyl-6-methylanthranilic Acid
(Target)

6-Methylanthranilic Acid
(2-Amino-6-methylbenzoic acid)

Acetylation
(Ac2O)

2-Methyl-6-nitrobenzoic Acid

Reduction
(H2, Pd/C)

2-Nitro-m-xylene
(2-Nitro-1,3-dimethylbenzene)

Selective Oxidation
(HNO3 or CrO3)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the conversion of 2-nitro-m-xylene to the target

amide.
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Experimental Protocols
Phase 1: Synthesis of the Precursor (6-Methylanthranilic
Acid)
While 6-methylanthranilic acid (CAS 4389-50-8) is commercially available, in-house preparation

is often required for scale-up or cost optimization.

Step 1.1: Selective Oxidation (Contextual)
Note: This step requires careful control to prevent over-oxidation to 2-nitroisophthalic acid.

Starting Material: 2-Nitro-m-xylene.[2]

Reagents: Dilute Nitric Acid (30-35%) or Chromic Acid.

Mechanism: Benzylic oxidation. The steric bulk of the nitro group and the ortho-methyls

makes the oxidation slower than in p-xylene, allowing for mono-oxidation control.

Literature Insight: Industrial patents (e.g., CN111718264A) describe using dilute

at elevated temperatures (

) under pressure to achieve selectivity, followed by fractional crystallization to separate the 2-
methyl-6-nitrobenzoic acid from the 3-nitro isomer.

Step 1.2: Catalytic Hydrogenation (Key Protocol)
This is the preferred laboratory method for generating high-purity 6-methylanthranilic acid from

2-methyl-6-nitrobenzoic acid.

Reagents & Equipment:

2-Methyl-6-nitrobenzoic acid (10.0 g, 55.2 mmol)

Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)

Methanol (MeOH, 150 mL)

Hydrogen gas (
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, balloon or low-pressure hydrogenation apparatus)

Celite pad for filtration

Procedure:

Dissolution: In a 500 mL round-bottom flask (or hydrogenation bottle), dissolve 10.0 g of 2-

methyl-6-nitrobenzoic acid in 150 mL of methanol.

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst under an inert atmosphere

(nitrogen purge) to avoid ignition.

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the

mixture vigorously under

atmosphere (1 atm is usually sufficient, or 30 psi in a Parr shaker) at room temperature.

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The

disappearance of the nitro compound typically occurs within 2–4 hours.

Work-up: Once complete, filter the reaction mixture through a Celite pad to remove the Pd/C

catalyst. Wash the pad with 50 mL of methanol.

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a solid

residue.

Purification: Recrystallize from water or aqueous ethanol if necessary.

Yield: Expect 90–95% (approx. 7.5–8.0 g).

Product: 6-Methylanthranilic acid (Yellowish solid, MP: 128–130°C).

Phase 2: N-Acetylation (Target Synthesis)
This step converts the free amine to the acetamide. The presence of the methyl group at the 6-

position (ortho to the carboxyl) and the amine at the 2-position creates a sterically crowded

environment, but acetylation proceeds smoothly with acetic anhydride.

Reagents:
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6-Methylanthranilic acid (5.0 g, 33.1 mmol)

Acetic Anhydride (

, 10 mL, excess)

Glacial Acetic Acid (15 mL, as solvent)

Water (for quenching)

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend

5.0 g of 6-methylanthranilic acid in 15 mL of glacial acetic acid.

Addition: Add 10 mL of acetic anhydride.

Heating: Heat the mixture to gentle reflux (

) for 30–60 minutes. The solid should dissolve, forming a clear solution.

Note: Extended heating may lead to the formation of the benzoxazinone (cyclic anhydride

derivative). If this occurs, hydrolysis in the next step will revert it to the desired N-acetyl

acid.

Quenching: Allow the mixture to cool to approx.

.[3] Slowly add 20 mL of water to hydrolyze excess acetic anhydride.

Crystallization: Continue cooling to room temperature, then chill in an ice bath (

). The N-acetyl-6-methylanthranilic acid should precipitate as a white/off-white solid.

Filtration: Filter the solid using a Buchner funnel.

Washing: Wash the filter cake with cold water (

) to remove residual acetic acid.

Drying: Dry the product in a vacuum oven at
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overnight.

Data Summary Table:

Parameter Value / Description

Starting Mass 5.0 g (6-Methylanthranilic acid)

Reagent Acetic Anhydride (excess)

Solvent Glacial Acetic Acid

Temperature
Reflux (

)

Typical Yield 85–92%

Appearance Off-white to beige crystalline solid

Melting Point

Expect >180°C (Analogue N-acetylanthranilic

acid MP is ~185°C; methyl group may shift this

slightly)

Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:

1H NMR (DMSO-d6):

2.1–2.2 ppm: Singlet (3H), Acetyl

.

2.3–2.4 ppm: Singlet (3H), Aryl

(C6 position).

7.0–7.5 ppm: Multiplets (3H), Aromatic protons (C3, C4, C5).

10.0–11.0 ppm: Broad singlet (1H), NH (Amide).

12.0–13.0 ppm: Broad singlet (1H), COOH.
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IR Spectroscopy:

3300–2500 cm⁻¹: Broad OH stretch (Carboxylic acid).

1680–1660 cm⁻¹: C=O stretch (Amide I).

1700–1690 cm⁻¹: C=O stretch (Carboxylic acid).

Safety & Hazards
2-Methyl-6-nitrobenzoic acid: Irritant.

6-Methylanthranilic acid: Potential irritant. Anthranilic acid derivatives can be biologically

active.

Acetic Anhydride: Corrosive, lachrymator, flammable. Handle in a fume hood.

Palladium on Carbon: Pyrophoric when dry and saturated with hydrogen. Keep wet or under

inert gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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